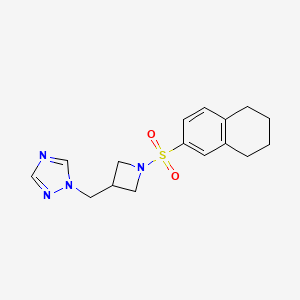

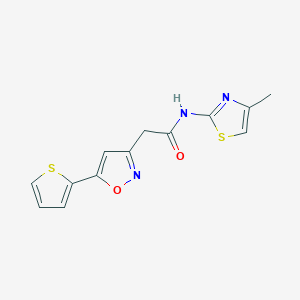

![molecular formula C13H16N2OS2 B2900500 N-(4-(methylthio)benzo[d]thiazol-2-yl)pivalamide CAS No. 941967-25-5](/img/structure/B2900500.png)

N-(4-(methylthio)benzo[d]thiazol-2-yl)pivalamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-(4-(methylthio)benzo[d]thiazol-2-yl)pivalamide” is a chemical compound with the molecular formula C13H16N2OS2. It is a derivative of benzothiazole, a type of heterocyclic compound that has a wide range of applications in medicinal chemistry .

Synthesis Analysis

While specific synthesis methods for “N-(4-(methylthio)benzo[d]thiazol-2-yl)pivalamide” are not available in the search results, benzothiazole derivatives are generally synthesized by coupling substituted 2-amino benzothiazoles with other compounds . For example, a series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl) ethylamino] benzamides and N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino) ethylamino] benzamides derivatives were synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .Wissenschaftliche Forschungsanwendungen

Antioxidant Activity

Thiazole derivatives, including the compound , have been found to exhibit antioxidant activity . Antioxidants are crucial in neutralizing harmful free radicals in the body, which can prevent various health issues such as aging, cancer, and heart diseases.

Analgesic Activity

Some thiazole derivatives have shown significant analgesic (pain-relieving) activities . This suggests potential applications in the development of new analgesic drugs .

Anti-inflammatory Activity

Thiazole compounds have been associated with anti-inflammatory properties . They could potentially be used in the treatment of conditions characterized by inflammation, such as arthritis and asthma .

Antimicrobial Activity

Thiazole derivatives, including sulfathiazole, have demonstrated antimicrobial properties . This suggests their potential use in combating various bacterial infections .

Antifungal Activity

Compounds like Abafungin that contain a thiazole ring have been used as antifungal drugs . This indicates the potential of thiazole derivatives in treating fungal infections .

Antiviral Activity

Thiazole derivatives have shown potential in antiviral activity. For instance, Ritonavir, an antiretroviral drug, contains a thiazole ring . This suggests the potential use of thiazole derivatives in the treatment of viral infections, including HIV .

Antitumor or Cytotoxic Activity

Thiazole derivatives have been associated with antitumor or cytotoxic activities . This suggests their potential use in cancer treatment .

Neuroprotective Activity

Thiazole compounds have shown neuroprotective activities . This suggests their potential use in the treatment of neurodegenerative disorders such as Alzheimer’s and Parkinson’s disease .

Wirkmechanismus

Target of Action

The primary targets of N-(4-(methylthio)benzo[d]thiazol-2-yl)pivalamide are the cyclooxygenase enzymes (COX-1 and COX-2) . These enzymes play a crucial role in the inflammatory response by catalyzing the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation.

Mode of Action

N-(4-(methylthio)benzo[d]thiazol-2-yl)pivalamide interacts with its targets, the COX-1 and COX-2 enzymes, by inhibiting their peroxidase activity . This inhibition results in a decrease in the production of prostaglandins, thereby reducing inflammation.

Biochemical Pathways

The compound affects the arachidonic acid pathway . By inhibiting the COX enzymes, it prevents the conversion of arachidonic acid to prostaglandins. This results in a decrease in the production of prostaglandins, which are involved in the mediation of pain, fever, and inflammation.

Pharmacokinetics

The compound’s solubility in alcohol and ether suggests that it may have good bioavailability.

Result of Action

The inhibition of COX enzymes by N-(4-(methylthio)benzo[d]thiazol-2-yl)pivalamide leads to a decrease in the production of prostaglandins . This results in a reduction of inflammation, making the compound potentially useful in the treatment of inflammatory conditions.

Action Environment

The action, efficacy, and stability of N-(4-(methylthio)benzo[d]thiazol-2-yl)pivalamide can be influenced by various environmental factors. For instance, the compound’s solubility in different solvents suggests that its bioavailability and efficacy could be affected by the patient’s diet and hydration levels.

Eigenschaften

IUPAC Name |

2,2-dimethyl-N-(4-methylsulfanyl-1,3-benzothiazol-2-yl)propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2OS2/c1-13(2,3)11(16)15-12-14-10-8(17-4)6-5-7-9(10)18-12/h5-7H,1-4H3,(H,14,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPWGQLMCRIROND-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NC1=NC2=C(S1)C=CC=C2SC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-(methylthio)benzo[d]thiazol-2-yl)pivalamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

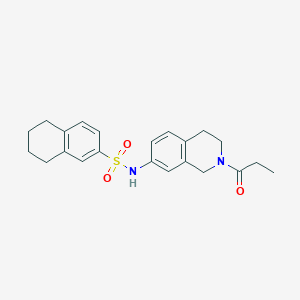

![[2-(N-cyclohexylanilino)-2-oxoethyl] 6-chloropyridine-3-carboxylate](/img/structure/B2900418.png)

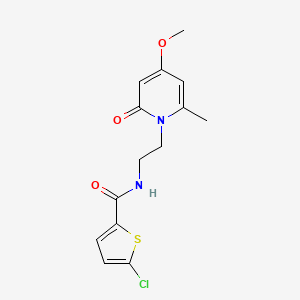

![(E)-4-(Dimethylamino)-N-[(2-pyrrolidin-1-ylsulfonylphenyl)methyl]but-2-enamide](/img/structure/B2900423.png)

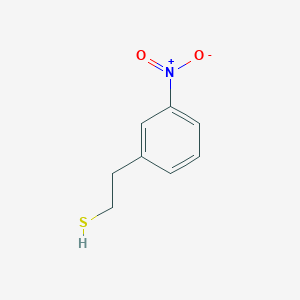

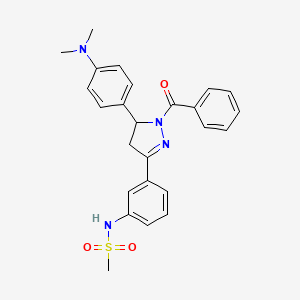

![Diethyl 5-[[4-[bis(2-methoxyethyl)sulfamoyl]benzoyl]amino]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B2900424.png)

![Ethyl 2-[[2-[3-(4-methylphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetyl]amino]acetate](/img/structure/B2900427.png)

![3-{[(4-chlorophenyl)(methyl)amino]sulfonyl}-N-(3-ethoxybenzyl)thiophene-2-carboxamide](/img/structure/B2900428.png)

![2-Methoxyethyl 2-methyl-5-{[4-(2-phenyl-1,3-oxazol-5-yl)benzyl]oxy}-1-benzofuran-3-carboxylate](/img/structure/B2900430.png)

![5-methyl-N-phenethylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2900438.png)

![4-[(1Z)-3-oxo-3-phenylprop-1-en-1-yl]phenyl 4-methylbenzoate](/img/structure/B2900439.png)